2-(1-butyl-2,6-dimethylpyridin-4(1H)-ylidene)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(1-BUTYL-2,6-DIMETHYL-1,4-DIHYDROPYRIDIN-4-YLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound with a unique structure that combines elements of pyridine and indene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-BUTYL-2,6-DIMETHYL-1,4-DIHYDROPYRIDIN-4-YLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and indene precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include strong bases, solvents like dichloromethane, and catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(1-BUTYL-2,6-DIMETHYL-1,4-DIHYDROPYRIDIN-4-YLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the double bonds within the compound, leading to different structural isomers.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
2-(1-BUTYL-2,6-DIMETHYL-1,4-DIHYDROPYRIDIN-4-YLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-BUTYL-2,6-DIMETHYL-1,4-DIHYDROPYRIDIN-4-YLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate oxidative stress, inflammation, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(1-BUTYL-2,6-DIMETHYL-1,4-DIHYDROPYRIDIN-4-YLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE: shares similarities with other pyridine-indene derivatives, such as:
Uniqueness
The uniqueness of 2-(1-BUTYL-2,6-DIMETHYL-1,4-DIHYDROPYRIDIN-4-YLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE lies in its specific substituents and the resulting chemical properties
Properties
Molecular Formula |
C20H21NO2 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-(1-butyl-2,6-dimethylpyridin-4-ylidene)indene-1,3-dione |
InChI |
InChI=1S/C20H21NO2/c1-4-5-10-21-13(2)11-15(12-14(21)3)18-19(22)16-8-6-7-9-17(16)20(18)23/h6-9,11-12H,4-5,10H2,1-3H3 |
InChI Key |
OWERSDNWUSEOGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=CC(=C2C(=O)C3=CC=CC=C3C2=O)C=C1C)C |
solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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